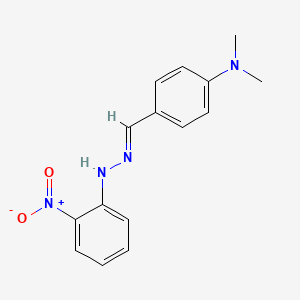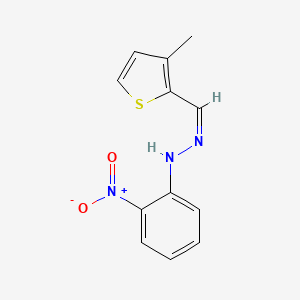![molecular formula C17H20N2O B3837330 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)
1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole
説明
1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects:
1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects in vitro. In animal studies, 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-cancer effects in vitro and in animal models of cancer. In addition, 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been shown to have antibacterial effects against Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its versatility. 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole can be used in a variety of scientific fields, including medicinal chemistry, materials science, and organic electronics. Another advantage of using 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole is its relatively simple synthesis method. However, one limitation of using 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole. One direction is the development of new synthetic methods for 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole that can improve its yield and purity. Another direction is the investigation of 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole's potential use in other scientific fields, such as catalysis and biotechnology. Additionally, further research is needed to fully understand 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole's mechanism of action and to identify its potential therapeutic targets.
科学的研究の応用
1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use in organic light-emitting diodes and organic photovoltaics.
特性
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12(2)16-8-5-15(6-9-16)7-10-17(20)19-14(4)11-13(3)18-19/h5-12H,1-4H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPIFTXXPPEMIW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3837271.png)
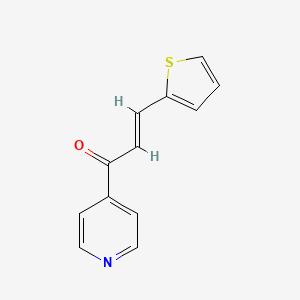


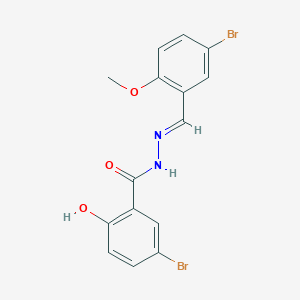
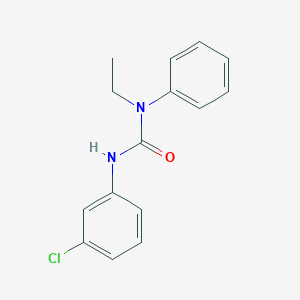

![3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid](/img/structure/B3837308.png)


![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)

